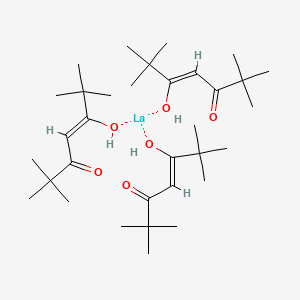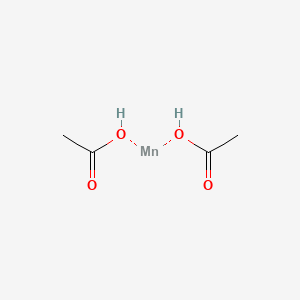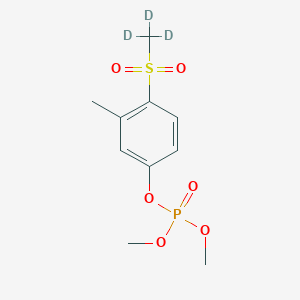![molecular formula C18H24N8 B12061148 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine are compounds that belong to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazole derivatives, including 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine, can be achieved through copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert triazoles to their corresponding amines.
Substitution: Triazoles can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3-Triazole derivatives, including 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine, have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3-triazole derivatives involves their ability to interact with various molecular targets and pathways. These compounds can form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing their binding affinity and specificity. The specific molecular targets and pathways involved depend on the particular application and the structure of the triazole derivative .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole derivatives are unique due to their stability, ease of synthesis, and diverse biological activities. Similar compounds include:
1,2,4-Triazoles: Known for their antifungal and anticancer activities.
Benzotriazoles: Used as corrosion inhibitors and UV stabilizers.
Indoles: Studied for their potential as kinase inhibitors and anticancer agents.
In comparison, 1,2,3-triazoles are more versatile and have a broader range of applications in various fields of scientific research .
Propriétés
Formule moléculaire |
C18H24N8 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;1-(benzotriazol-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/2C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-12(2)7-13-10-8-5-3-4-6-9(8)11-13/h2*3-6H,7H2,1-2H3 |
Clé InChI |
WSGGNMHGHKFSDZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CN1C2=CC=CC=C2N=N1.CN(C)CN1N=C2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)




